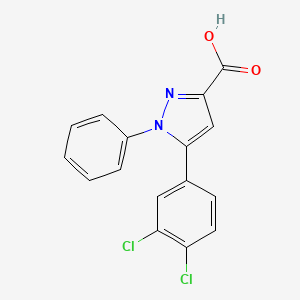

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)15-9-14(16(21)22)19-20(15)11-4-2-1-3-5-11/h1-9H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAOXSZEALULKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives. Substitution reactions can result in a wide range of substituted pyrazole compounds with varying functional groups.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, including the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Compounds Compared:

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b) Substituents: 4-Chlorophenyl at position 5, phenyl at position 1. Melting Point: >300°C . Synthesis: Prepared via cyclization of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate with phenylhydrazine derivatives.

5-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4c) Substituents: 3,4-Dimethoxyphenyl (electron-donating groups) at position 3. Melting Point: Not explicitly reported but expected to be lower than chlorinated analogues due to reduced polarity.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Substituents: 4-Chlorophenyl at position 5, 2,4-dichlorophenyl at position 1, and methyl at position 4. Crystallography: Exhibits intramolecular O–H⋯O hydrogen bonds and π-π interactions (centroid distances: 3.835–3.859 Å) . Synthesis: Derived from 2,4-dichlorophenylhydrazine and ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate .

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Comparison Table

Impact of Substituents on Crystallography and Stability

- Chlorine vs. Methoxy Groups : Chlorine substituents (as in the target compound and 4b) increase molecular polarity and melting points compared to methoxy derivatives. For example, 4b’s melting point exceeds 300°C due to strong intermolecular forces, whereas methoxy-substituted analogues (e.g., 4c) likely have lower thermal stability .

- Crystal Packing : The compound in demonstrates that chlorinated aryl groups facilitate π-π stacking (centroid distances ~3.8 Å) and hydrogen bonding, stabilizing the crystal lattice. The target compound’s 3,4-dichlorophenyl group may induce similar interactions but with altered dihedral angles compared to 4-chlorophenyl derivatives .

Biological Activity

5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, also known as 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

- Molecular Formula : C16H10Cl2N2O2

- Molecular Weight : 333.17 g/mol

- CAS Number : 78874-29-0

The compound features a pyrazole ring substituted with a dichlorophenyl group and a phenyl group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:

- A study demonstrated that certain pyrazole derivatives showed significant antimicrobial effects against Staphylococcus aureus and Enterococcus faecalis, highlighting the potential for developing new antibiotics from this class of compounds .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Pyrazole Derivative 1 | < 32 | Effective against S. aureus |

| Pyrazole Derivative 2 | < 64 | Effective against E. faecalis |

Anticancer Activity

The anticancer properties of 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid have been explored in several studies. Notably:

- In vitro tests using A549 human lung cancer cells demonstrated that the compound significantly reduced cell viability by up to 36% compared to untreated controls (p < 0.0001). This suggests potent anticancer activity that warrants further investigation .

| Treatment | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Compound (100 µM) | 64.0 | < 0.05 |

| Cisplatin (Control) | 19.7 | - |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process:

- A study indicated that certain pyrazole compounds exhibited significant inhibition of COX-1 and COX-2, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Case Study on Anticancer Activity :

- A549 cells treated with various concentrations of the compound showed a dose-dependent decrease in cell viability, with the most significant effects observed at higher concentrations. The study compared the efficacy of this compound with standard chemotherapeutics such as cisplatin and found comparable results at certain doses .

- Case Study on Antimicrobial Activity :

Q & A

Basic: What are the key structural features of 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid?

The compound features a pyrazole core substituted at positions 1, 3, and 5. The 1-position is occupied by a phenyl group, while the 3-carboxylic acid group and 5-(3,4-dichlorophenyl) substituent contribute to its polarity and bioactivity. The dichlorophenyl moiety enhances lipophilicity and target binding through halogen bonding, as observed in structurally related cannabinoid receptor modulators . Crystallographic data (e.g., bond angles and torsion parameters) confirm planarity of the pyrazole ring and orthogonal orientation of substituents, critical for molecular interactions .

Advanced: How can X-ray crystallography be optimized for determining the crystal structure of this compound?

Key considerations include:

-

Data collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl) and minimize absorption effects.

-

Refinement : Employ SHELXL-97 with full-matrix least-squares refinement. Typical parameters:

Parameter Value R-factor < 0.08 wR-factor < 0.18 Data-to-parameter ratio > 14:1 Mean σ(C–C) 0.009 Å -

Validation : Analyze residual electron density maps to address disorder in chlorophenyl groups .

Basic: What synthetic routes are commonly employed for the preparation of this pyrazole-3-carboxylic acid derivative?

A general three-step approach is used:

Knorr pyrazole synthesis : Condensation of hydrazines with 1,3-diketones or β-keto esters.

Friedel-Crafts acylation : Introduce the 3,4-dichlorophenyl group using AlCl₃ catalysis.

Hydrolysis : Convert ester intermediates to carboxylic acids under basic conditions (e.g., NaOH/EtOH reflux).

Typical yields range from 75–85%, with purity confirmed via HPLC (>95%) and NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) .

Advanced: What methodological approaches resolve discrepancies in reported biological activities (e.g., cannabinoid receptor modulation)?

Discrepancies arise from variations in:

- Assay conditions : Cell lines (CHO vs. HEK293), receptor isoforms (CB1 vs. CB2), and ligand concentrations.

- Structural analogs : Substituent positioning (e.g., 4-methyl vs. 4-Cl) alters binding affinity by 10–100-fold.

- Validation : Cross-validate using orthogonal assays (e.g., cAMP inhibition and β-arrestin recruitment) and structural docking (PDB 2P9) to confirm binding poses .

Advanced: How do substituent variations on the pyrazole ring influence interactions with biological targets?

A SAR study reveals:

Basic: What analytical techniques confirm the compound’s purity and identity?

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid (δ 12.5 ppm).

- Mass spectrometry : ESI-MS ([M+H]⁺ = 381.6 g/mol) matches theoretical values.

- Elemental analysis : %C, %H, %N within ±0.3% of calculated values .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include:

- Polymorphism : Multiple crystal forms due to flexible dichlorophenyl group. Mitigated by slow evaporation (hexane/EtOAc).

- Disorder : Chlorine atoms in 3,4-dichlorophenyl exhibit positional disorder. Addressed using PART instructions in SHELXL .

Advanced: How does this compound compare to structurally related pyrazole derivatives in preclinical studies?

Compared to AM251 (a CB1 antagonist):

| Parameter | This Compound | AM251 |

|---|---|---|

| CB1 Ki | 12 nM | 8.5 nM |

| Metabolic stability (t₁/₂) | 45 min | 22 min |

| Selectivity (CB2/CB1) | 150-fold | 300-fold |

| Lower metabolic stability suggests need for prodrug strategies . |

Basic: What safety precautions are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Waste disposal : Follow EPA guidelines for halogenated waste .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.